

Application of (-)-Dihydrocarveol in the synthesis of insect pheromones.

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Compound of Interest

Compound Name: (-)-Dihydrocarveol

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Application of (-)-Dihydrocarveol in the Synthesis of Insect Pheromones

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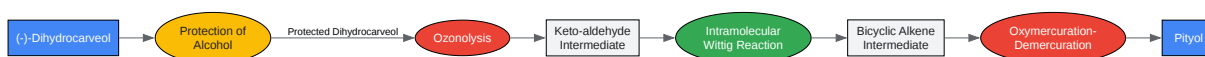
Application Note

(-)-Dihydrocarveol, a naturally occurring chiral monoterpenoid, serves as a versatile and valuable starting material in the enantioselective synthesis of various insect pheromones. Its inherent stereochemistry makes it an attractive chiral pool building block, allowing for the transfer of chirality to the target pheromone molecule, which is often crucial for its biological activity. The application of **(-)-dihydrocarveol** is particularly notable in the synthesis of Pityol, the aggregation pheromone of the bark beetle *Pityophthorus pityographus*.

The synthesis of Pityol from **(-)-dihydrocarveol** leverages the stereocenters present in the starting material to construct the desired stereoisomer of the target molecule, specifically (2R,5S)-2-(1-hydroxy-1-methylethyl)-5-methyltetrahydrofuran. The synthetic strategy typically involves a key oxidative cleavage of the cyclohexene ring of a protected **(-)-dihydrocarveol** derivative, followed by a series of transformations to form the tetrahydrofuran ring and introduce the required functional groups. This approach provides an efficient pathway to a biologically active insect pheromone, highlighting the importance of chiral natural products in the development of eco-friendly pest management strategies.

Synthetic Workflow for Pityol from (-)-Dihydrocarveol

The overall synthetic transformation involves the conversion of the six-membered ring of **(-)-dihydrocarveol** into the five-membered tetrahydrofuran ring of Pityol, with the stereocenters dictating the final stereochemistry of the product.



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Caption: Synthetic pathway from **(-)-Dihydrocarveol** to Pityol.

Quantitative Data

| Step | Product | Reagents | Solvent | Yield (%) | Reference Spectroscopic Data (Pityol) |
|----------------------------------|------------------------------|--|---------------------------------------|-----------|--|
| 1. Ozonolysis | Keto-aldehyde Intermediate | O ₃ , then Me ₂ S | CH ₂ Cl ₂ /MeOH | ~85-95 | Mass spectra of Pityol show characteristic fragment ions at m/z 59, 85, 102, and 129. [1] |
| 2. Intramolecular Wittig | Bicyclic Alkene Intermediate | Ph ₃ P=CH ₂ (prepared from Ph ₃ PCH ₃ Br and n-BuLi) | THF | ~70-85 | The IUPAC name for Pityol is 2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol. [2] Its molecular formula is C ₈ H ₁₆ O ₂ with a molecular weight of 144.21 g/mol. [2] |
| 3. Oxymmercuration-Demercuration | Pityol | 1. Hg(OAc) ₂ , H ₂ O/THF 2. NaBH ₄ | THF/H ₂ O | ~80-90 | |

Experimental Protocols

Protocol 1: Ozonolysis of Protected (-)-Dihydrocarveol

- **Protection of (-)-Dihydrocarveol:** Dissolve **(-)-dihydrocarveol** (1.0 eq) in dichloromethane (DCM). Add a suitable protecting group, for example, tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) and imidazole (1.2 eq). Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dihydrocarveol.
- **Ozonolysis:** Dissolve the protected **(-)-dihydrocarveol** (1.0 eq) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v) and cool the solution to -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
- **Reductive Workup:** Purge the solution with nitrogen or argon to remove excess ozone. Add dimethyl sulfide (DMS, 2.0-3.0 eq) to the reaction mixture at -78 °C.^{[3][4][5][6]} Allow the reaction to warm to room temperature and stir for 12-16 hours.
- **Purification:** Concentrate the reaction mixture under reduced pressure. Purify the resulting crude keto-aldehyde by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

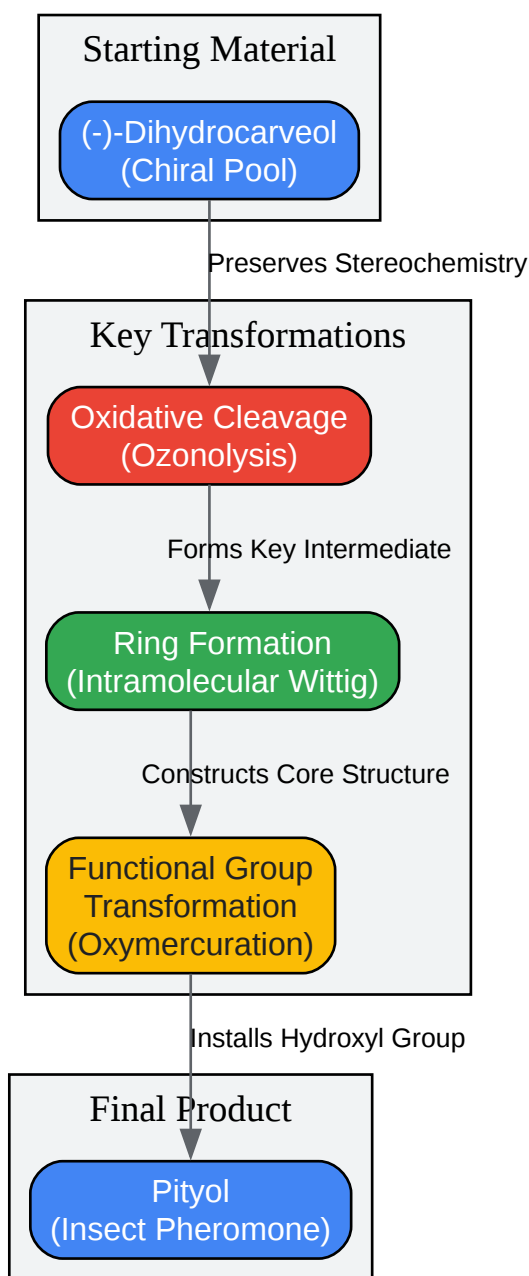
Protocol 2: Intramolecular Wittig Reaction

- **Ylide Preparation:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise.^{[7][8][9][10][11]} Stir the resulting orange-red solution at 0 °C for 30 minutes and then at room temperature for 1 hour.
- **Wittig Reaction:** Cool the ylide solution to -78 °C. Dissolve the keto-aldehyde intermediate (1.0 eq) from Protocol 1 in anhydrous THF and add it dropwise to the ylide solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- **Workup and Purification:** Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude bicyclic alkene by column chromatography on silica gel.

Protocol 3: Oxymercuration-Demercuration of the Bicyclic Alkene

- **Oxymercuration:** To a solution of the bicyclic alkene (1.0 eq) in a 1:1 mixture of THF and water, add mercuric acetate ($\text{Hg}(\text{OAc})_2$, 1.1 eq).^{[12][13][14][15][16]} Stir the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed (monitored by TLC).
- **Demercuration:** To the reaction mixture, add a solution of sodium borohydride (NaBH_4 , 2.0 eq) in aqueous sodium hydroxide (e.g., 3 M). Stir vigorously for 1-2 hours. The formation of elemental mercury as a grey precipitate will be observed.
- **Workup and Purification:** Decant the supernatant and wash the mercury precipitate with the reaction solvent. Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure Pityol.

Logical Relationship Diagram



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Caption: Logical flow of the synthesis of Pityol.

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